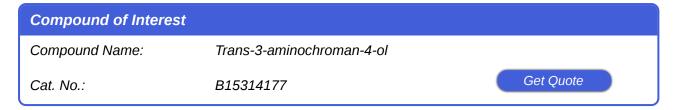


The Pharmacological Landscape of 3-Aminochroman Derivatives: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

The 3-aminochroman scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active compounds. While a comprehensive profile of the parent compound, **trans-3-aminochroman-4-ol**, is not extensively documented in publicly available literature, numerous derivatives have been synthesized and characterized, revealing significant interactions with key biological targets. This technical guide consolidates the existing pharmacological data on these derivatives, providing insights into their structure-activity relationships, receptor binding affinities, and functional activities.

Receptor Binding Affinities of 3-Aminochroman Derivatives

The primary targets identified for 3-aminochroman derivatives are the sigma (σ) receptors, particularly the σ 1 subtype, and to a lesser extent, the dopamine D2 receptor.

Sigma-1 (σ 1) Receptor Affinities

A series of phenethylamine-containing 3-amino-chromane ligands have demonstrated high affinity for the $\sigma 1$ receptor. The binding affinities (Ki) are presented in the table below. Notably, the stereochemistry of the 3-aminochroman core plays a critical role, with the (3R,4R) absolute



stereochemistry consistently showing higher affinity and greater selectivity over the TMEM97 receptor.

Compound	Substituent	Stereochem istry	σ1 Ki (nM)	pKi	Reference
(+)-3a	(3R,4R)	2.1	8.7	[1]	
(3R,4R)-3n	Cyclohexylm ethyl	(3R,4R)	1.5	8.8	[1]

Dopamine D2 Receptor Affinities

A more complex derivative, (+-)-trans-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[2]benzopyrano [4,3-b]-1,4-oxazin-9-ol, which incorporates the 3-aminochroman-like core, has been shown to possess moderate affinity for the dopamine D2 receptor. The racemic mixture exhibited activity consistent with a dopamine autoreceptor agonist. Further investigation revealed that the dopaminergic activity resides in the (+)-enantiomer (4aR, 10bR), which showed greater affinity for the agonist-labeled D2 receptor compared to the antagonist-labeled receptor.

Compound	Receptor Label	Activity	Reference
Racemic 16a	[3H]haloperidol (antagonist)	Moderate affinity	[2]
(+)-Enantiomer 16b	[3H]-N- propylnorapomorphine (agonist)	Greater affinity	[2]

Functional Activity and In Vivo Effects

The functional consequences of receptor binding have been explored through various in vitro and in vivo assays.

In Vitro Functional Activity

For σ1 receptor ligands, compounds (3R,4R)-3a, (3R,4R)-3o, and (3R,4R)-3q were found to suppress reactive oxygen species (ROS) in 661W cells. However, this effect was not sufficient



to produce a significant increase in cell viability.

In Vivo Dopaminergic Effects

The dopaminergic activity of the complex derivative 16a and its enantiomers was assessed in rats. The racemic mixture and the active (+)-enantiomer (16b) demonstrated a profile consistent with a dopamine autoreceptor agonist:

- Inhibition of Dopamine Synthesis: Attenuated gamma-butyrolactone-stimulated dopamine synthesis.
- Reduction of Neuronal Firing: Decreased the firing rate of dopamine neurons in the substantia nigra.
- Modulation of Locomotor Activity: Inhibited exploratory locomotor activity.

The (-)-enantiomer did not show significant activity in these assays, highlighting the stereospecificity of the interaction with the dopamine system.[2]

Experimental Methodologies

The characterization of these 3-aminochroman derivatives involved standard pharmacological assays.

Receptor Binding Assays

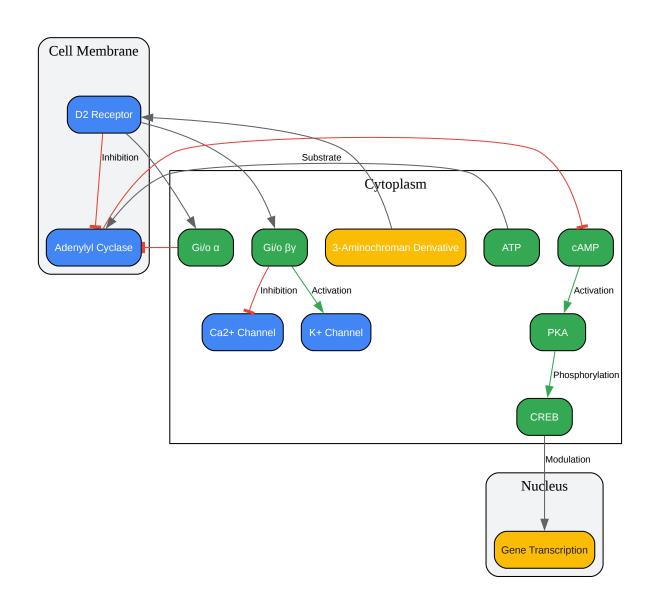
Sigma-1 (σ 1) Receptor Binding: Detailed protocols for σ 1 receptor binding assays were not provided in the search results. However, these assays typically involve competitive binding experiments using a radiolabeled σ 1 receptor ligand (e.g., [3H]-(+)-pentazocine) and membrane preparations from cells or tissues expressing the receptor. The affinity of the test compound is determined by its ability to displace the radioligand, and the data is used to calculate the inhibition constant (Ki).

Dopamine D2 Receptor Binding: The affinity for the D2 receptor was determined using radioligand binding assays with both an antagonist ([3H]haloperidol) and an agonist ([3H]-N-propylnorapomorphine) radioligand. These assays were performed on membrane preparations from the corpus striatum of rats. The experimental workflow for such an assay is outlined below.









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References

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- 2. Synthesis and dopamine agonist properties of (+-)-trans-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano [4,3-b]-1,4-oxazin-9-ol and its enantiomers PubMed [pubmed.ncbi.nlm.nih.gov]
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